3-{5-[(2-Ethoxynaphthalen-1-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl}propanoic acid
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Overview
Description
3-{5-[(2-Ethoxynaphthalen-1-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl}propanoic acid is a complex organic compound with a unique structure that combines a naphthalene ring, a thiazolidine ring, and a propanoic acid group. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{5-[(2-Ethoxynaphthalen-1-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl}propanoic acid typically involves multiple steps One common method starts with the preparation of the naphthalene derivative, followed by the formation of the thiazolidine ringThe reaction conditions often require specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for industrial applications .
Chemical Reactions Analysis
Types of Reactions
3-{5-[(2-Ethoxynaphthalen-1-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl}propanoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
3-{5-[(2-Ethoxynaphthalen-1-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl}propanoic acid has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Its potential biological activity makes it a candidate for studying enzyme interactions and cellular processes.
Medicine: It may have therapeutic potential, particularly in developing new drugs for various diseases.
Industry: Its unique properties can be exploited in materials science and chemical engineering.
Mechanism of Action
The mechanism of action of 3-{5-[(2-Ethoxynaphthalen-1-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl}propanoic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering specific cellular pathways. The exact molecular targets and pathways depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- (4-Ethoxynaphthalen-1-yl)(furan-2-yl)methanone
- (5Z)-5-[(2-Ethoxynaphthalen-1-yl)methylidene]-3-phenylimidazolidine-2,4-dione
- (E)-3-(5((5-(4-Chlorophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)propanoic acid
Uniqueness
3-{5-[(2-Ethoxynaphthalen-1-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl}propanoic acid stands out due to its unique combination of functional groups and structural features.
Properties
Molecular Formula |
C19H17NO4S2 |
---|---|
Molecular Weight |
387.5 g/mol |
IUPAC Name |
3-[5-[(2-ethoxynaphthalen-1-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid |
InChI |
InChI=1S/C19H17NO4S2/c1-2-24-15-8-7-12-5-3-4-6-13(12)14(15)11-16-18(23)20(19(25)26-16)10-9-17(21)22/h3-8,11H,2,9-10H2,1H3,(H,21,22) |
InChI Key |
VRQDQAOHZIBDSQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C2=CC=CC=C2C=C1)C=C3C(=O)N(C(=S)S3)CCC(=O)O |
Origin of Product |
United States |
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